![molecular formula C19H19ClN4O5S B1223831 N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B1223831.png)
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide is a member of thioureas.
Scientific Research Applications
Gastroprokinetic Activity
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide and similar compounds have been explored for their potential gastroprokinetic activity. Studies have shown that variations of this compound, particularly those with six- and seven-membered heteroalicycles, exhibit potent gastric emptying activity. The direction of the N-benzyl group and the location of the alicyclic nitrogen are critical factors influencing this activity (Morie et al., 1995).
Antibacterial Activity Against Pseudomonas aeruginosa
Research on benzothiazole derivatives, which share structural similarities with the compound , demonstrates significant antibacterial activity. Specifically, methoxy substituted benzothiazole derivatives synthesized using a process involving 3-chloro-4-methoxy-aniline showed potent antibacterial activity against Pseudomonas aeruginosa, a micro-organism known for its resistance to antimicrobial agents (Gupta, 2018).
Synthesis and Characterization in Chemistry
The compound has been a subject of interest in the synthesis and characterization of various chemical compounds. Studies have included the synthesis of gefitinib, where 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a compound with structural resemblance, was utilized (Jin et al., 2005). Furthermore, the synthesis of novel nitro-substituted benzothiazole derivatives, involving 3-chloro-4-methoxy-aniline, has been explored for their potential applications (Akhilesh Gupta, 2018).
Applications in Materials Science
The compound and its derivatives have also found applications in materials science, such as in the synthesis of novel thermally stable polyimides. A study on the preparation of a novel diamine with sulfone, ether, and amide structure, which is a step in the process, highlights the relevance of such compounds in the development of new materials (Mehdipour‐Ataei et al., 2004).
Exploration in Drug Synthesis
The structural components of N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide have been utilized in the synthesis of various drugs. For instance, the synthesis of gefitinib and erlotinib, both epidermal growth factor receptor-tyrosine kinase inhibitors, involves compounds with similar structural features, highlighting its significance in pharmaceutical chemistry (Chandregowda et al., 2007).
properties
Product Name |
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide |
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Molecular Formula |
C19H19ClN4O5S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[(3-chloro-2-morpholin-4-ylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C19H19ClN4O5S/c1-28-16-6-5-12(11-15(16)24(26)27)18(25)22-19(30)21-14-4-2-3-13(20)17(14)23-7-9-29-10-8-23/h2-6,11H,7-10H2,1H3,(H2,21,22,25,30) |
InChI Key |
PWVCXEQGHKHDHR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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